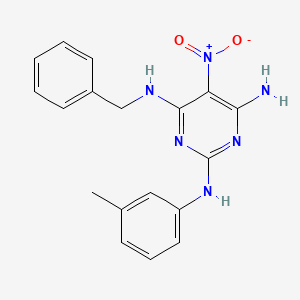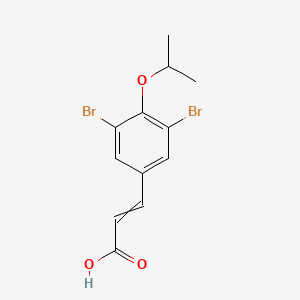![molecular formula C17H20Br2N2O5 B12461241 (1R,2S)-2-({2-[(2,4-dibromo-6-methylphenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12461241.png)
(1R,2S)-2-({2-[(2,4-dibromo-6-methylphenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-{N’-[2-(2,4-DIBROMO-6-METHYLPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexane ring substituted with a carboxylic acid group and a hydrazinecarbonyl group, which is further linked to a dibromo-methylphenoxy moiety. The presence of multiple functional groups makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{N’-[2-(2,4-DIBROMO-6-METHYLPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of cyclohexane-1-carboxylic acid with hydrazine to form the hydrazinecarbonyl derivative.
Acylation with 2-(2,4-dibromo-6-methylphenoxy)acetyl chloride: The hydrazinecarbonyl intermediate is then acylated using 2-(2,4-dibromo-6-methylphenoxy)acetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-{N’-[2-(2,4-DIBROMO-6-METHYLPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The dibromo-methylphenoxy moiety can undergo substitution reactions, where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1R,2S)-2-{N’-[2-(2,4-DIBROMO-6-METHYLPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S)-2-{N’-[2-(2,4-DIBROMO-6-METHYLPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares the cyclohexane core but differs in its ester functional groups and lack of the dibromo-methylphenoxy moiety.
Other hydrazinecarbonyl derivatives: Compounds with similar hydrazinecarbonyl groups but different substituents can exhibit varying chemical and biological properties.
Properties
Molecular Formula |
C17H20Br2N2O5 |
|---|---|
Molecular Weight |
492.2 g/mol |
IUPAC Name |
(1R,2S)-2-[[[2-(2,4-dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H20Br2N2O5/c1-9-6-10(18)7-13(19)15(9)26-8-14(22)20-21-16(23)11-4-2-3-5-12(11)17(24)25/h6-7,11-12H,2-5,8H2,1H3,(H,20,22)(H,21,23)(H,24,25)/t11-,12+/m0/s1 |
InChI Key |
FNYKCACTFUSLSY-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)NNC(=O)[C@H]2CCCC[C@H]2C(=O)O)Br)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NNC(=O)C2CCCCC2C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B12461162.png)
![2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12461174.png)
![5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12461178.png)
![3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12461179.png)
![2-nitro-N'-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide](/img/structure/B12461185.png)
![2-Oxo-2-phenylethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461193.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461197.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12461214.png)

![2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide](/img/structure/B12461231.png)

![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride](/img/structure/B12461259.png)
